Ethyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma.
What sets ETHYL 2-BENZENESULFONAMIDO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-4-20-15(17)13-10(2)11(3)21-14(13)16-22(18,19)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBAVUDDFNAOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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